2-Thiophenecarboxamide, N-3-pyridinyl-
Overview
Description
SW-106065 is a chemical compound known for its role as an apoptosis inducer in malignant peripheral nerve sheath tumors (MPNST). It inhibits ATP consumption in sMPNST and other models of MPNST with an effective concentration (EC50) of 1 µM . This compound is primarily used in scientific research to study its effects on tumor cells and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SW-106065 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, typically exceeding 99% .
Industrial Production Methods
Industrial production of SW-106065 follows stringent protocols to ensure consistency and purity. The compound is produced in controlled environments, often using automated systems to maintain precise reaction conditions. The final product undergoes rigorous quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
SW-106065 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, altering its chemical structure and properties.
Substitution: SW-106065 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving SW-106065 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of SW-106065, while reduction can produce reduced derivatives with altered chemical properties .
Scientific Research Applications
SW-106065 has a wide range of scientific research applications, including:
Chemistry: Used to study its chemical properties and reactions.
Biology: Investigated for its effects on cellular processes, particularly apoptosis in tumor cells.
Medicine: Explored for its potential therapeutic applications in treating malignant peripheral nerve sheath tumors.
Industry: Utilized in the development of new research tools and methodologies for studying apoptosis and related cellular mechanisms
Mechanism of Action
SW-106065 exerts its effects by inducing apoptosis in malignant peripheral nerve sheath tumor cells. It inhibits ATP consumption, leading to energy depletion and triggering cell death pathways. The compound affects various molecular targets, including cyclins and cyclin-dependent kinases, which play crucial roles in cell cycle regulation. By altering the levels of these proteins, SW-106065 disrupts the cell cycle and promotes apoptosis .
Comparison with Similar Compounds
Similar Compounds
SW-106066: Another apoptosis inducer with similar properties but different molecular targets.
SW-106067: A compound with comparable effects on ATP consumption but distinct chemical structure.
SW-106068: Exhibits similar apoptosis-inducing capabilities but varies in its mechanism of action.
Uniqueness of SW-106065
SW-106065 stands out due to its high potency and specificity in inducing apoptosis in malignant peripheral nerve sheath tumor cells. Its ability to inhibit ATP consumption with an EC50 of 1 µM makes it a valuable tool for research. Additionally, its non-toxicity to normally dividing Schwann cells and mouse embryonic fibroblasts highlights its selectivity and potential therapeutic applications .
Properties
IUPAC Name |
N-pyridin-3-ylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c13-10(9-4-2-6-14-9)12-8-3-1-5-11-7-8/h1-7H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLHUDRMLWWFRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355060 | |
Record name | 2-Thiophenecarboxamide, N-3-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62289-81-0 | |
Record name | N-3-Pyridinyl-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62289-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxamide, N-3-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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